BMP agonist 1

Osteogenesis BMP signaling C2C12 differentiation

Canonical BMP agonists confound osteogenesis studies by activating SMAD phosphorylation. This carbazolomaleimide derivative (compound 2b) solves that via selective GSK3β inhibition and β-catenin enhancement. - Submicromolar potency (Alp EC50: 130 nM in C2C12 cells) - Enables pathway isolation: use 0.3 µM to study noncanonical BMP signaling without SMAD1/5/9 activation - Validated reference tool for high-throughput osteogenic screens - Combine with Chromenone 1 or LDN-193189 for mechanistic controls

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
Cat. No. B12373257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMP agonist 1
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C3=C(C4=C2NC5=C4C=C(C=C5)O)C(=O)NC3=O)OC)OC
InChIInChI=1S/C21H16N2O6/c1-27-12-7-10-14-16(21(26)23-20(14)25)13-9-6-8(24)4-5-11(9)22-17(13)15(10)19(29-3)18(12)28-2/h4-7,22,24H,1-3H3,(H,23,25,26)
InChIKeyAXWJVRICVXLBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMP Agonist 1 – Noncanonical BMP Synergizer


BMP agonist 1 (also designated compound 2b) is a small-molecule carbazolomaleimide derivative that functions as a noncanonical bone morphogenetic protein (BMP) synergizer. Unlike canonical BMP agonists that directly stimulate SMAD phosphorylation, this compound operates via a SMAD-independent mechanism, enhancing osteogenic differentiation by inhibiting GSK3β and increasing β‑catenin signaling [1]. The compound is characterized by a pyrrolo[3,4‑c]carbazole scaffold and demonstrates submicromolar osteogenic cellular potency in C2C12 myoblast assays [2].

Noncanonical BMP pathway study (SMAD‑independent)
GSK3β/β‑catenin signaling research
Osteogenic differentiation assay context

Why BMP Agonist 1 Substitution Is Unjustified


BMP pathway modulation is not a monolithic activity. BMP agonist 1 (2b) operates via a noncanonical, SMAD‑independent mechanism that hinges on GSK3β inhibition and β‑catenin enhancement, whereas other BMP agonists (e.g., sb4) act through canonical SMAD1/5/9 phosphorylation [1]. Similarly, canonical BMP potentiators like Chromenone 1 enhance BMP‑SMAD outputs without affecting the noncanonical axis [2]. Because these compounds target distinct nodes within the BMP signaling network, substituting one for another without experimental validation will yield irreproducible results and confounded biological interpretations. Selection of the correct tool compound is therefore critical for experimental fidelity and procurement value.

Canonical mechanism mismatch
Canonical agonists (e.g., sb4) activate SMAD1/5/9; pathway interpretation may shift away from noncanonical endpoints.
Potentiator class mismatch
Chromenone 1 enhances canonical BMP‑SMAD outputs without engaging GSK3β — does not replicate noncanonical synergy.
Analog gene-profile divergence
Structural analogs (e.g., 2a) show narrower osteogenic marker induction; Id1/Id3 endpoint conclusions may not transfer.

BMP Agonist 1 Differentiation vs. Analogs


Potency Advantage Over Analog 2a

BMP agonist 1 (2b) demonstrates approximately 10‑fold higher potency than its close structural analog 2a in inducing osteogenic differentiation, as measured by alkaline phosphatase (Alp) activity in C2C12 cells [1].

Potency vs. analog 2a
Head-to-head
~10‑fold higher Alp induction (130 nM vs. 5 µM 2a)
Supports osteogenic differentiation endpoint comparison.
C2C12 Alp activity assay
Osteogenesis BMP signaling C2C12 differentiation

Synergy with Chromenone 1

BMP agonist 1 (2b) exhibits highly overadditive (synergistic) effects when combined with the canonical BMP potentiator Chromenone 1, achieving maximal synergy at 0.3 μM 2b with 0.5–1 μM Chromenone 1 [1].

Synergy with Chromenone 1
Head-to-head
Maximal synergy at 0.3 µM 2b + 0.5–1 µM Chromenone 1
Supports combination dose‑response study context.
C2C12 Alp assay; ZIP synergy score
Drug synergy BMP signaling Osteogenic differentiation

Noncanonical Mechanism vs. Agonist sb4

BMP agonist 1 (2b) operates through a SMAD‑independent, GSK3β/β‑catenin‑driven noncanonical pathway, whereas the benzoxazole‑based agonist sb4 activates canonical BMP signaling via SMAD1/5/9 phosphorylation (EC50 = 74 nM) [1][2].

Mechanism vs. sb4
Method context
SMAD‑independent, GSK3β/β‑catenin axis vs. canonical SMAD1/5/9 phosphorylation
Supports noncanonical pathway differentiation studies.
sb4 EC50 = 74 nM (BMP4 assay); 2b EC50 = 130 nM (C2C12 Alp)
BMP signaling SMAD-independent GSK3β

Superior Id Gene Induction vs. Analog 2a

BMP agonist 1 (2b) robustly induces expression of the BMP target genes Id1 and Id3, whereas the analog 2a only induced Alp expression and failed to upregulate other osteogenic markers [1].

Gene induction profile
Head-to-head
Induces Id1, Id3, Runx2; 2a only induced Alp
Broader osteogenic marker induction supports target‑gene endpoint review.
C2C12 cells, qPCR 2–24 h
Id1 Id3 BMP target genes

BMP-Dependent Selectivity vs. Wnt Agonists

BMP agonist 1 (2b) requires active BMP signaling for its osteogenic effects; treatment with the BMP inhibitor LDN‑193189 completely abolishes 2b‑induced differentiation, confirming that the compound does not bypass the BMP pathway to directly activate Wnt/β‑catenin signaling [1].

Pathway dependency
Class-level
Activity abolished by LDN‑193189 (BMP inhibitor)
BMP‑dependency context supports pathway‑specific interpretation.
LDN‑193189 IC50 = 5 nM (ALK2) / 30 nM (ALK3) in C2C12 cells
BMP dependence Wnt signaling Selectivity

BMP Agonist 1: Recommended Applications


Noncanonical BMP Signaling in Osteoblast Differentiation

Use BMP agonist 1 (2b) at 0.3 μM to selectively activate the SMAD‑independent, GSK3β/β‑catenin axis of BMP signaling in C2C12 cells or primary osteoblast cultures. This allows researchers to isolate the contribution of noncanonical pathways to osteogenesis without confounding canonical SMAD phosphorylation [1].

Synergy with Canonical BMP Potentiators

Combine BMP agonist 1 (0.3 μM) with Chromenone 1 (0.5–1 μM) to achieve highly overadditive osteogenic differentiation in C2C12 cells. This combination strategy is ideal for tissue engineering screens or for maximizing bone formation in vitro while minimizing individual compound concentrations [1].

BMP-Dependent vs. Wnt-Driven Osteogenesis

Employ BMP agonist 1 (0.3 μM) alongside the BMP type I receptor inhibitor LDN‑193189 to confirm that observed osteogenic effects are specifically BMP‑dependent and not due to direct Wnt pathway activation. This control is essential when interpreting results in systems where Wnt and BMP signaling crosstalk [1].

Screening Novel BMP Synergizers

Utilize BMP agonist 1 as a reference noncanonical BMP synergizer in high‑throughput screens aimed at identifying compounds that modulate BMP‑driven osteogenesis. Its submicromolar potency (130 nM Alp EC50) and well‑characterized mechanism make it a reliable positive control for assay development and validation [1].

Noncanonical BMP pathway research
Selection Property: GSK3β/β‑catenin signaling axis
Validation Focus: Osteogenic differentiation endpoint validation
Canonical BMP potentiator synergy studies
Selection Property: Combination with Chromenone 1 class potentiators
Validation Focus: Dose‑response synergy screening; Alp readout
BMP vs. Wnt pathway discrimination
Selection Property: BMP‑dependency confirmation via LDN‑193189
Validation Focus: Pathway specificity control; β‑catenin crosstalk review
Noncanonical synergizer reference control
Selection Property: Well‑characterized noncanonical mechanism
Validation Focus: HTS assay development; positive control benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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